N-Benzyl-3-(3-phenylpropoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-3-9-19(10-4-1)13-8-16-24-22-15-7-14-21(17-22)23-18-20-11-5-2-6-12-20/h1-7,9-12,14-15,17,23H,8,13,16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYJRAIWQUYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of N Substituted Anilines and Aryl Ethers in Contemporary Organic Chemistry
The structure of N-Benzyl-3-(3-phenylpropoxy)aniline incorporates two crucial functional groups: an N-substituted aniline (B41778) and an aryl ether. Both of these moieties are cornerstones in the field of organic synthesis, particularly in the development of pharmaceuticals and functional materials.
N-substituted anilines are a class of aromatic amines that have wide-ranging applications. They serve as pivotal intermediates in the synthesis of various biologically active compounds and are integral to the structure of many dyes and polymers. The substitution on the nitrogen atom allows for the fine-tuning of the electronic and steric properties of the aniline core, which can be crucial for its reactivity and interaction with biological targets. The synthesis of N-substituted anilines can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and reductive amination. beilstein-journals.orgnih.gov Recent advancements have also explored metal-free conditions for their synthesis, enhancing the sustainability of these processes. acs.org
Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are also of great importance. fiveable.me This functional group is present in numerous natural products and pharmaceuticals. The ether linkage is generally stable, yet it can influence the conformation and electronic properties of a molecule. fiveable.me The synthesis of aryl ethers is classically achieved through the Williamson ether synthesis, though newer, more efficient methods, including microwave-assisted and catalytic approaches, have been developed to overcome the limitations of traditional techniques. tsijournals.comrsc.org The pursuit of "green" synthesis methods for ethers, which minimize waste and use less hazardous reagents, is an active area of research. researchgate.netlabinsights.nl
N Benzyl 3 3 Phenylpropoxy Aniline As a Versatile Synthetic Intermediate: a Retrospective and Prospective Analysis
Retrosynthetic Analysis and Strategic Disconnections Leading to this compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, readily available precursors. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds.
A key disconnection is the C-N bond of the secondary amine, which leads back to 3-(3-phenylpropoxy)aniline and a suitable benzylating agent like benzyl halide or benzaldehyde (B42025). dergipark.org.trresearchgate.net This approach focuses on forming the N-benzyl bond in a late stage of the synthesis.
Another major disconnection strategy targets the aryl ether C-O bond . This breaks the molecule down into 3-aminophenol and a 3-phenylpropyl derivative, such as a halide or tosylate. organic-chemistry.orgorganic-chemistry.org This route prioritizes the formation of the ether linkage first, followed by modification of the amino group.
A less common, but viable, disconnection involves the C-C bond within the phenylpropyl sidechain. This would involve building the three-carbon linker onto a pre-formed N-benzyl-3-hydroxyaniline core.
The formation of the N-benzyl bond is a critical transformation. Direct N-alkylation of an aniline derivative with a benzyl halide is a common method, though it can sometimes lead to over-alkylation, yielding a mixture of mono- and di-substituted products if not carefully controlled. dergipark.org.tr A widely used alternative is reductive amination. This two-step, one-pot process involves the condensation of an aniline with benzaldehyde to form a Schiff base, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride (B1222165). dergipark.org.trresearchgate.net This method often provides higher yields of the mono-alkylated product. dergipark.org.tr
The synthesis of the aryl ether component can be achieved through several established methods. The Williamson ether synthesis, a classical approach, involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would entail the reaction of the sodium or potassium salt of 3-aminophenol with a 3-phenylpropyl halide. Modern copper-catalyzed Ullmann-type coupling reactions provide a milder and often more efficient alternative for forming aryl ether bonds, particularly for sterically hindered substrates. organic-chemistry.orgnih.gov Palladium-catalyzed Buchwald-Hartwig amination can also be adapted for C-O bond formation.
The 3-phenylpropyl moiety is a common structural unit. It can be introduced using a pre-functionalized three-carbon synthon, such as 3-phenylpropanol or a 3-phenylpropyl halide. These reagents can be prepared from commercially available starting materials like cinnamic acid or cinnamaldehyde (B126680) through reduction of the alkene and/or carbonyl group.
Contemporary Reaction Systems for this compound Synthesis
Modern synthetic organic chemistry offers a range of efficient and selective reaction systems applicable to the synthesis of this compound.
Reductive amination stands out as a highly effective and versatile method for N-alkylation. The reaction of 3-(3-phenylpropoxy)aniline with benzaldehyde, followed by reduction with a hydride source like sodium borohydride or sodium cyanoborohydride, offers a direct route to the target molecule. researchgate.netnih.gov This method is generally high-yielding and avoids the use of harsh alkylating agents. nih.gov
Direct alkylation techniques, while sometimes requiring more stringent control to prevent dialkylation, remain a viable option. The use of a base is often necessary to deprotonate the aniline, enhancing its nucleophilicity. dergipark.org.tr
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Catalyst-free and additive-free N-alkylation reactions are particularly attractive in this regard. Research has shown that the direct N-alkylation of anilines with alcohols can be achieved under thermal conditions without the need for a catalyst. researchgate.net This "borrowing hydrogen" methodology involves the oxidation of the alcohol to an aldehyde in situ, which then undergoes condensation with the amine to form an imine, followed by reduction. While this approach often requires high temperatures, it represents a green alternative to traditional methods that rely on metal catalysts or stoichiometric reagents.
Interactive Data Table: Comparison of Synthetic Strategies for N-Benzylation
| Synthetic Strategy | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | 3-(3-phenylpropoxy)aniline, Benzaldehyde, NaBH₄ | Methanol, Room Temperature | High selectivity for mono-alkylation, mild conditions. researchgate.net | Requires a stoichiometric reducing agent. |
| Direct Alkylation | 3-(3-phenylpropoxy)aniline, Benzyl Bromide, Base (e.g., K₂CO₃) | Acetonitrile, Reflux | Simple procedure. | Potential for over-alkylation, may require a base. dergipark.org.tr |
| Catalyst-Free N-Alkylation | 3-(3-phenylpropoxy)aniline, Benzyl Alcohol | High Temperature (e.g., 150-200 °C) | Atom economical, avoids catalysts and additives. researchgate.net | Requires high energy input, may lead to side products. |
N-Alkylation Protocols: Reductive Amination and Direct Alkylation Techniques
Transition Metal-Catalyzed Amination Strategies
The formation of the N-aryl bond in N-substituted anilines is a cornerstone of many synthetic routes. Transition metal-catalyzed C-N cross-coupling reactions are powerful tools for this transformation. acs.org These methods offer an efficient alternative to traditional approaches, which often require harsh reaction conditions. acs.orgyoutube.com
Catalytic systems based on palladium, copper, and nickel are commonly employed for the amination of aryl halides and related substrates. acs.orgyoutube.com The Buchwald-Hartwig amination, a palladium-catalyzed process, is a prominent example, though it often necessitates the pre-functionalization of the aromatic ring with a halide. acs.org The choice of metal, ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. youtube.com For instance, bulky phosphine (B1218219) ligands are often required to generate reactive, coordinatively unsaturated palladium(0) complexes. youtube.com While non-polar aprotic solvents like toluene (B28343) are generally preferred, the complexity of these systems can lead to unpredictable solvent effects. youtube.com Recent advancements have focused on developing milder and more general catalyst systems, including those that can operate at room temperature or with a broader range of functional groups. nih.govrsc.org Iridium-catalyzed C-H amination has also emerged as a method that can directly use primary anilines without the need for N-substituents. acs.org
| Catalyst System | Key Features | Typical Substrates | General Conditions | Source |
|---|---|---|---|---|
| Palladium (e.g., Buchwald-Hartwig) | Well-established, broad scope, requires pre-functionalized arenes. | Aryl halides, triflates | Bulky phosphine ligands, strong base, non-polar aprotic solvents. | acs.orgyoutube.com |
| Copper | Cost-effective, useful for N-arylation of azoles and amines. | Aryl halides, arylboronic acids | Various ligands (e.g., N,N-dimethylglycine), can be performed under mild conditions. | organic-chemistry.orgorganic-chemistry.org |
| Nickel | Effective for unreactive aryl chlorides, can operate at lower temperatures. | Aryl chlorides | Bulky ligands (e.g., BINAP), strong base. | youtube.com |
| Iridium | Allows direct use of primary anilines without N-substituents. | 2-aminobiphenyls | Copper salt and atmospheric oxygen as regenerators. | acs.org |
Multicomponent Reaction Approaches for N-Substituted Anilines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like N-substituted anilines from simple starting materials in a single step. acs.orgrsc.orgnih.gov These reactions are particularly valuable for creating diverse molecular libraries for applications in medicinal chemistry and materials science. rsc.org
One notable MCR involves the reaction of an aldehyde, a cyclohexenone derivative, and a primary or secondary amine to produce N-substituted anilines. acs.org This method is praised for its "green" characteristics and good yields. acs.org Another approach utilizes the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines to form meta-substituted anilines, a class of compounds that are often challenging to synthesize via traditional methods. rsc.org These MCRs often proceed through a series of tandem reactions, such as Michael additions and condensation-aromatization sequences. rsc.orgnih.gov The modularity of MCRs allows for the rapid generation of a wide array of structurally diverse aniline derivatives. acs.orgrsc.orgnih.gov
Etherification Strategies: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed C-O Coupling
The formation of the aryl ether linkage in this compound is another critical synthetic step. This can be achieved through various etherification strategies.
Facile and Efficient Aryl Ether Synthesis Protocols
Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis, often require harsh conditions. Modern approaches focus on metal-catalyzed C-O bond formation, which can proceed under milder conditions. Copper-catalyzed Ullmann-type couplings are a classic example, and recent developments have led to more efficient protocols that use ligands to facilitate the reaction at lower temperatures and with a broader substrate scope. organic-chemistry.orgorganic-chemistry.org For instance, the use of lithium tert-butoxide as a base in a copper-catalyzed system allows for the efficient etherification of aryl halides with aliphatic alcohols, sometimes even using the alcohol as the solvent. organic-chemistry.org Nickel-catalyzed cross-couplings of aryl ethers with organoboron nucleophiles have also been developed, offering an alternative to the use of aryl halides. nih.gov
Mitsunobu Reaction and Variants for Aryl Ether Linkage
The Mitsunobu reaction is a powerful and widely used method for forming C-O bonds, including aryl ether linkages, with the key advantage of proceeding with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgacs.org The reaction typically involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (B44618), and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD). organic-chemistry.org The reaction works well for a variety of primary and secondary alcohols. organic-chemistry.orgtandfonline.com
Despite its utility, the classical Mitsunobu reaction has drawbacks, including the formation of stoichiometric amounts of triphenylphosphine oxide and the hydrazine (B178648) byproduct, which can complicate purification. acs.orgthieme-connect.com To address these issues, several variants have been developed. These include the use of polymer-supported reagents to simplify byproduct removal and the development of alternative reagents to DEAD. organic-chemistry.orgthieme-connect.com For instance, the use of polymer-supported triphenylphosphine allows for the easy filtration of the phosphine oxide byproduct. thieme-connect.com
| Method | Key Features | Typical Reactants | Advantages | Disadvantages | Source |
|---|---|---|---|---|---|
| Copper-Catalyzed C-O Coupling | Milder conditions than traditional methods. | Aryl halides, alcohols | Good yields, broader functional group tolerance. | May require ligands. | organic-chemistry.orgorganic-chemistry.org |
| Nickel-Catalyzed C-O Coupling | Can utilize aryl ethers as substrates. | Aryl ethers, organoboron nucleophiles | Avoids the use of aryl halides. | Mechanistic understanding is still developing. | nih.gov |
| Mitsunobu Reaction | Inversion of stereochemistry at the alcohol. | Alcohols, phenols, triphenylphosphine, DEAD | High reliability and predictability. | Byproduct removal can be challenging. | organic-chemistry.orgacs.org |
| Mitsunobu Variants | Improved purification procedures. | Same as classical Mitsunobu, but with modified reagents. | Simplified workup. | May have different reactivity profiles. | thieme-connect.com |
Convergent and Divergent Synthetic Pathways to the Core Structure
The synthesis of this compound can be approached through either a convergent or a divergent strategy.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated in different ways to produce a variety of related compounds. researchgate.netnih.gov For example, a common aniline precursor could be subjected to different N-alkylation and O-alkylation reactions to generate a library of analogs of this compound. This approach is particularly useful for structure-activity relationship studies. nih.gov
Chemoselectivity and Regioselectivity in the Formation of this compound
Achieving the desired chemoselectivity and regioselectivity is crucial in the synthesis of this compound, which possesses multiple reactive sites.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this molecule, a key challenge is the selective N-alkylation of the aniline nitrogen in the presence of the ether oxygen. The relative nucleophilicity of the amine and the ether will dictate the outcome of an alkylation reaction. Generally, the amine is more nucleophilic than the ether, favoring N-alkylation. However, reaction conditions can be tuned to favor one over the other.
Regioselectivity concerns the position of bond formation on a molecule with multiple similar reactive sites. For the aniline precursor, substitution can occur at the ortho, meta, or para positions. The synthesis of the specific meta-substituted isomer requires careful control. Multicomponent reactions, as discussed earlier, can provide a high degree of regioselectivity in the formation of substituted anilines. acs.orgrsc.org For instance, a green MCR of an aldehyde, cyclohex-2-enone, and a primary amine has been shown to afford 2-N-substituted arylmethyl anilines with good regioselectivity. acs.org Similarly, in the etherification step, selective O-arylation of a diol would be a key regioselective transformation.
The synthesis of N-benzyl-3-piperidinol, a related structure, highlights the importance of catalyst choice in controlling chemoselectivity. The use of certain nickel-based catalysts can prevent the undesired de-benzylation side reaction during the reduction of the corresponding pyridinium (B92312) salt. google.com This demonstrates that careful selection of catalysts and reaction conditions is paramount for achieving the desired chemo- and regioselectivity in the synthesis of complex molecules like this compound.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The integration of green chemistry principles into the synthesis of molecules like this compound is crucial for minimizing environmental impact. This involves developing methodologies that enhance atom economy, utilize safer solvents and reagents, employ catalytic processes, and improve energy efficiency. uniba.itsu.se The synthesis of the target molecule can be envisioned through the formation of its two primary linkages: the C-N bond of the N-benzylaniline moiety and the C-O bond of the phenylpropoxy ether group.
Sustainable approaches for these transformations focus on replacing traditional, often hazardous, reagents and multi-step procedures with more streamlined and eco-friendly alternatives. soton.ac.uk This includes the use of catalytic systems that are recoverable, based on earth-abundant metals, or entirely metal-free, as well as the adoption of non-conventional energy sources like microwave irradiation to accelerate reactions. nih.govresearchgate.netmdpi.com
Sustainable Formation of the N-Benzyl Moiety
The N-benzylation of an aniline derivative is a key step in constructing the target molecule. Green methodologies for this transformation move away from classical N-alkylation with benzyl halides, which generate stoichiometric salt waste. A prominent sustainable alternative is the "hydrogen borrowing" or "catalytic N-alkylation" process. nih.gov
In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol (like benzyl alcohol) to form an aldehyde in situ. This aldehyde then condenses with an amine (such as a 3-(3-phenylpropoxy)aniline precursor) to form an imine. The borrowed hydrogen is then used by the catalyst to reduce the imine to the desired secondary amine, with water as the sole byproduct, resulting in excellent atom economy. nih.gov
Recent research has focused on developing catalysts for this process that are based on abundant, non-precious transition metals like cobalt, moving away from expensive and rare metals. nih.gov These catalysts have demonstrated high efficiency and selectivity for the N-alkylation of anilines with various alcohols. nih.gov
Table 1: Research Findings on Catalytic N-Alkylation of Anilines with Alcohols
Sustainable Formation of the Aryl Alkyl Ether Linkage
The formation of the 3-(3-phenylpropoxy) group on the aniline ring involves creating an aryl alkyl ether. The classic Williamson ether synthesis, while effective, often requires strong bases and produces salt byproducts. Greener alternatives aim to improve upon this method. One approach involves catalytic versions that allow for the use of weaker alkylating agents like alcohols at elevated temperatures. acs.org
More recent innovations include transition-metal-free O-arylation and O-alkylation reactions. oup.com The use of diaryliodonium salts as arylating agents for alcohols and phenols under metal-free conditions is a significant advancement. su.seresearchgate.net These reactions often proceed under mild conditions, are tolerant of various functional groups, and avoid the use of potentially toxic transition metal catalysts. oup.comrsc.org Furthermore, the development of protocols using eco-friendly solvents or even solvent-free conditions, sometimes assisted by microwave irradiation, contributes to the sustainability of ether synthesis. nih.govrsc.org
Table 2: Research Findings on Sustainable Synthesis of Aryl Ethers
By combining these sustainable strategies, a greener synthesis of this compound can be designed. For example, a potential one-pot synthesis could start from 3-aminophenol, first undergoing a catalytic O-alkylation with 3-phenyl-1-propanol, followed by a catalytic N-benzylation using benzyl alcohol. Such an approach would maximize atom economy, reduce waste, and minimize the number of purification steps, aligning with the core tenets of green chemistry.
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of N Benzyl 3 3 Phenylpropoxy Aniline
Mechanistic Pathways of N-Alkylation Reactions
The formation of the N-benzyl group in N-benzyl-3-(3-phenylpropoxy)aniline is a key N-alkylation step. This can be achieved through various synthetic routes, primarily involving the reaction of an aniline (B41778) derivative with a benzyl (B1604629) halide or the reductive amination of an aldehyde. The underlying mechanisms of these transformations are multifaceted and are influenced by factors such as catalysts and reaction conditions.
Imine Condensation-Isoaromatization Mechanisms in N-Benzylaniline Formation
A notable pathway for the formation of N-benzylaniline derivatives involves the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones. nih.govnih.gov This method proceeds through a sequential imine condensation–isoaromatization pathway and is advantageous due to its catalyst- and additive-free nature. nih.govnih.gov
The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the cyclohexenone derivative, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization process, which involves imine–enamine tautomerization and a shift of the exocyclic double bond to yield the stable aniline product. nih.gov The newly formed aromatic protons can be identified through NMR spectroscopy. nih.gov This synthetic strategy offers a straightforward approach to producing N-substituted 2-benzylanilines under mild conditions. nih.govnih.gov
Role of Catalysts in Reductive Amination Mechanisms
Reductive amination is a widely employed method for the synthesis of secondary amines, including N-benzylanilines. This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent and often a catalyst. numberanalytics.com The mechanism begins with the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Various catalysts have been developed to enhance the efficiency and selectivity of reductive amination. encyclopedia.pub Transition metal-based catalysts, such as those containing palladium, ruthenium, iridium, or iron, are commonly used. encyclopedia.pubkanto.co.jptandfonline.comorganic-chemistry.org For instance, a Pd/NiO catalyst has been shown to be effective for the reductive amination of aldehydes and amines under mild hydrogen atmosphere conditions. tandfonline.com Iridium catalysts, in particular, are noted for their practicality in synthesizing primary, secondary, and tertiary amines under mild conditions without the need for special equipment. kanto.co.jp
The choice of catalyst can influence the reaction pathway and the potential for side reactions, such as overalkylation. kanto.co.jp For example, in the synthesis of secondary amines, iridium catalysts with picolinamide (B142947) ligands (Ir-PA1 and Ir-PA2) can provide high selectivity. kanto.co.jp The catalytic cycle in these reactions generally involves the reduction of a nitro compound (if starting from a nitroarene), condensation with an aldehyde to form an imine, and subsequent reduction of the imine intermediate. encyclopedia.pub
Investigation of Electron Transfer Processes in C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond is a fundamental process in organic chemistry, and understanding the electron transfer processes involved is key to developing new synthetic methods. numberanalytics.comvirginia.edu In the context of N-benzylaniline synthesis, C-N bond formation can occur through various mechanisms, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. numberanalytics.com
Recent advancements have explored photoredox and electrochemical methods for C-N bond formation, offering more sustainable and efficient alternatives to traditional approaches. virginia.edu These methods often involve the generation of radical intermediates. For example, a dual photoredox system utilizing nickel catalysis can facilitate aryl-amine cross-coupling reactions through an amine-radical-based pathway. virginia.edu
Electrochemical methods, such as the "anion pool" method, provide a base-free and transition-metal-free approach for synthesizing N-substituted heterocycles. virginia.edu In electrocatalytic processes for C-N bond formation, such as urea (B33335) electrosynthesis, the mechanism can involve a multistep proton-coupled electron transfer to form adsorbed intermediates, which then couple to form the final product. acs.org The electronic structure of the catalyst plays a crucial role in facilitating this electron transfer and stabilizing the intermediates. acs.org
Mechanistic Insights into Aryl Ether Formation
The 3-(3-phenylpropoxy) group in this compound is an aryl ether. The formation of this aryl ether linkage can be achieved through several synthetic strategies, most notably the Williamson ether synthesis or Ullmann condensation. The mechanisms of these reactions involve nucleophilic attack and potential rearrangements.
C-N to C-O Bond Transformations
While not a direct route to the target molecule, the transformation of a C-N bond to a C-O bond in aniline derivatives represents an interesting area of research with mechanistic implications. The direct cleavage of the stable aromatic C-N bond is challenging. nih.gov However, processes have been developed that involve an aromaticity dissembly-reconstruction sequence. nih.gov
One such method involves the oxidative dearomatization of a para-substituted aniline, followed by an asymmetric aziridination mediated by a chiral sulfur ylide. nih.gov A subsequent acid-promoted rearrangement can then regenerate the aromaticity and lead to a formal one-carbon insertion into the C-N bond, yielding a chiral benzylic amine. nih.gov In a different approach, the cleavage of an unactivated aromatic C-N bond in o-acylanilines has been observed on a ruthenium center, which is relevant to catalytic C-C bond formation. nih.gov These examples highlight the possibility of manipulating C-N bonds in anilines, which could conceptually be extended to transformations involving C-O bond formation under specific conditions.
Nucleophilic Attack and Rearrangement Mechanisms
The classical and most common method for forming the aryl ether linkage is through a nucleophilic substitution reaction, such as the Williamson ether synthesis. In the context of synthesizing this compound, this would typically involve the reaction of a 3-aminophenol (B1664112) derivative with 1-bromo-3-phenylpropane. The mechanism proceeds via a nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group of the aminophenol) on the electrophilic carbon of the alkyl halide. youtube.com
Another significant method for aryl ether synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). union.eduorganic-chemistry.org The proposed mechanism for the CuI-catalyzed Ullmann coupling reaction involves a redox catalytic cycle. union.edu The cycle begins with the replacement of the catalyst's counter-ion by the nucleophile (the alcohol). This is followed by an oxidative addition of the aryl halide to the copper center. Finally, a reductive elimination of the aryl ether product occurs, regenerating the original catalyst. union.edu
Rearrangements in alkyl aryl ethers can also occur, for instance, under the influence of a Lewis acid like aluminum bromide. However, studies on the rearrangement of s-butyl phenyl ether have provided evidence against the involvement of a π-complex intermediate in this particular transformation. rsc.org
Interactive Data Table: Catalysts in Reductive Amination
| Catalyst | Substrate Scope | Reaction Conditions | Yields | Reference |
| Ag NPs on alumina | Nitroarenes and various aliphatic and aromatic aldehydes | H₂ (3 MPa), 100 °C, toluene (B28343) | Good to excellent | encyclopedia.pub |
| Ruthenium-based | Nitroaromatics and carbonyl compounds | Isopropanol, H₂ (1.5-5 bar), 40-80 °C | Good | encyclopedia.pub |
| Iron oxide (Fe₂O₃/NG@C) | Various benzaldehydes and nitroarenes | THF/H₂O, H₂ (70 bar), 170 °C, 30 h | Not specified | encyclopedia.pub |
| Iridium complexes | Ketones | Formic acid as hydrogen source | Not specified | organic-chemistry.org |
| Pd/NiO | Benzaldehyde (B42025) and aniline | H₂ atmosphere, EtOH, 25 °C, 12 h | Up to 98% (isolated) | tandfonline.com |
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The reaction kinetics and thermodynamics of the synthesis of this compound are significantly influenced by the electronic nature of substituents on both the aniline and benzyl halide precursors. The formation of this target molecule can be envisioned through two key bond-forming steps: the N-alkylation of 3-(3-phenylpropoxy)aniline (B99490) with a benzyl halide, and the etherification of 3-aminophenol followed by N-benzylation (or vice-versa). In either pathway, the principles of physical organic chemistry, particularly the electronic effects of substituents, govern the reaction rates and equilibrium positions.
The N-alkylation of anilines with benzyl halides typically proceeds via an S(_N)2 mechanism. quora.comucalgary.ca The nucleophilicity of the nitrogen atom in the aniline derivative is a critical determinant of the reaction rate. Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) (-OCH(_3)) or methyl (-CH(_3)) groups, increase the electron density on the nitrogen atom through resonance and inductive effects. This enhanced nucleophilicity leads to a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO(_2)) or cyano (-CN) groups decrease the electron density on the nitrogen, making it less nucleophilic and thus slowing down the rate of N-alkylation. acs.orgnih.gov
The position of the substituent on the aniline ring also plays a role. Ortho substituents, regardless of their electronic nature, can introduce steric hindrance that may retard the rate of reaction. nih.gov
In the context of the Williamson ether synthesis to form the 3-phenylpropoxy ether linkage, the reaction involves a phenoxide nucleophile attacking an alkyl halide. wikipedia.orgmasterorganicchemistry.com Substituents on the phenol will modulate the nucleophilicity of the phenoxide ion in a similar manner to the aniline derivatives. Electron-donating groups will increase the reactivity of the phenoxide, while electron-withdrawing groups will decrease it. researchgate.net
The following table summarizes the expected qualitative effects of substituents on the rate of N-benzylation of a substituted 3-(3-phenylpropoxy)aniline.
| Substituent on Aniline Ring (para- to amine) | Electronic Effect | Expected Effect on Reaction Rate (k) | Rationale |
| -OCH(_3) | Electron-Donating (Resonance) | Increase | Enhances nucleophilicity of the nitrogen atom. |
| -CH(_3) | Electron-Donating (Inductive) | Increase | Enhances nucleophilicity of the nitrogen atom. |
| -H | Neutral (Reference) | Baseline | Reference for comparison. |
| -Cl | Electron-Withdrawing (Inductive) | Decrease | Reduces the nucleophilicity of the nitrogen atom. |
| -NO(_2) | Electron-Withdrawing (Resonance) | Significant Decrease | Strongly reduces the nucleophilicity of the nitrogen atom. |
Advanced Mechanistic Probes (e.g., Deuterium (B1214612) Labeling Studies)
To unambiguously elucidate the reaction mechanism for the formation and transformation of this compound, advanced mechanistic probes such as isotopic labeling can be employed. Deuterium labeling, in particular, is a powerful tool for determining reaction pathways and identifying rate-determining steps through the study of kinetic isotope effects (KIEs). chem-station.comacs.org
A primary KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. Replacing the hydrogen with deuterium (a C-D bond) will result in a significantly slower reaction rate because the C-D bond is stronger than the C-H bond. A secondary KIE can be observed when the isotopically labeled hydrogen is not directly involved in bond breaking but is located at or near the reaction center.
In the synthesis of this compound, a deuterium labeling study could be designed to investigate the mechanism of N-benzylation. For example, if the reaction is suspected to proceed via a direct S(_N)2 displacement, one could use benzyl-α,α-d(_2) bromide as the alkylating agent. In a classic S(_N)2 transition state, the C-H bonds at the alpha-carbon are not broken. Therefore, a small secondary KIE (k(_H)/k(_D) close to 1) would be expected. If, however, an alternative mechanism involving a rate-determining deprotonation of the benzyl group were operative, a significant primary KIE would be observed.
Another potential application of deuterium labeling would be to probe for the possibility of an elimination-addition mechanism, although less likely for a primary benzyl halide. By using a deuterated solvent, one could test for the incorporation of deuterium into the product, which could indicate the presence of intermediates that exchange protons with the solvent.
Furthermore, deuterium labeling can be instrumental in studying the metabolic pathways of this compound in biological systems. For instance, the oxidative dealkylation of N-benzyl amines is a common metabolic process. nih.gov By selectively replacing the benzylic hydrogens with deuterium, the rate of this metabolic transformation would be expected to decrease, a phenomenon known as the "metabolic switching" effect. This can help in identifying the primary sites of metabolism on the molecule.
The table below outlines a hypothetical deuterium labeling experiment to probe the mechanism of N-benzylation of 3-(3-phenylpropoxy)aniline.
| Labeled Reactant | Proposed Mechanism | Expected KIE (k(_H)/k(_D)) | Interpretation |
| Benzyl-α,α-d(_2) bromide | S(_N)2 | ~1.0 - 1.15 (Secondary) | The C-H(D) bond is not broken in the rate-determining step, consistent with a direct nucleophilic attack. |
| Benzyl-α,α-d(_2) bromide | S(_N)1 | ~1.2 - 1.4 (Secondary) | The hybridization of the benzylic carbon changes from sp to sp in the formation of the carbocation intermediate. |
| 3-(3-phenylpropoxy)aniline-N-d | S(_N)2 | Inverse (<1) | The N-H(D) bond is typically broken after the rate-determining step. An inverse KIE can arise from changes in vibrational frequencies in the transition state. |
These advanced mechanistic studies, by providing detailed insights into the reaction pathways, are invaluable for optimizing reaction conditions and for predicting the behavior of the molecule in different chemical and biological environments.
Advanced Spectroscopic and Diffraction Based Structural Characterization of N Benzyl 3 3 Phenylpropoxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For N-Benzyl-3-(3-phenylpropoxy)aniline, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include:
Aromatic Protons: Multiple signals in the downfield region (typically δ 7.5-6.5 ppm) corresponding to the protons on the two phenyl rings. The substitution patterns on both rings would lead to complex splitting patterns (multiplets).
Benzyl (B1604629) CH₂: A singlet or a doublet (if coupled to the NH proton) for the methylene (B1212753) protons of the benzyl group, expected around δ 4.4-4.2 ppm. rsc.orgchemicalbook.com
Propoxy CH₂ Groups: Three distinct signals for the three methylene groups of the phenylpropoxy chain. The -OCH₂- group would be the most downfield of the three, likely appearing around δ 4.0 ppm. The other two CH₂ groups would resonate further upfield.
NH Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent, typically in the range of δ 4.1-3.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments.
Aromatic Carbons: A series of signals in the downfield region (δ 160-110 ppm). The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) would have distinct chemical shifts. For instance, in a related compound, N-benzyl-3-methoxyaniline, the aromatic carbons resonate in the range of δ 105-150 ppm.
Benzyl CH₂ Carbon: A signal around δ 48-47 ppm. rsc.org
Propoxy CH₂ Carbons: Three distinct signals for the methylene carbons of the propoxy chain. The carbon attached to the oxygen (-OCH₂-) would be the most downfield of the three.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the phenyl and propoxy groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 160 |
| Benzyl CH₂ | 4.2 - 4.4 | 47 - 48 |
| -OCH₂- | ~4.0 | ~67 |
| -CH₂-CH₂-O- | ~2.1 | ~29 |
| Ph-CH₂- | ~2.8 | ~31 |
| NH | 3.5 - 4.1 | N/A |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Fingerprints
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands:
N-H Stretch: A peak in the region of 3400-3300 cm⁻¹ corresponding to the secondary amine. rsc.org
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. rsc.org
C=C Stretches (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings. rsc.org
C-N Stretch: A band in the 1350-1250 cm⁻¹ region.
C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ range due to the ether linkage.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to show strong Raman signals.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis
HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₂H₂₃NO), the expected exact mass would be calculated. PubChem provides a computed molecular weight of 227.30 g/mol for the related compound 3-(3-phenylpropoxy)aniline (B99490). nih.gov
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragments would include:
Loss of the benzyl group: A fragment corresponding to the loss of C₇H₇ (benzyl radical), leading to a significant peak.
Cleavage of the propoxy chain: Fragmentation at various points along the propoxy chain would result in characteristic ions.
Formation of the tropylium (B1234903) ion: The benzyl fragment itself can rearrange to the stable tropylium ion at m/z 91, which is a very common feature in the mass spectra of benzyl-containing compounds. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings, which govern the supramolecular architecture. While specific crystallographic data for this compound is not available, analysis of related structures can provide insights into the likely packing motifs. researchgate.netuq.edu.auuq.edu.au
Computational Chemistry and Theoretical Modeling of N Benzyl 3 3 Phenylpropoxy Aniline
Quantum Chemical Investigations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These investigations provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions of a molecule most susceptible to chemical reactions.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. scispace.com By solving the Schrödinger equation in an approximate manner, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The energy associated with this optimized geometry provides a measure of the molecule's stability. For N-Benzyl-3-(3-phenylpropoxy)aniline, a DFT calculation would yield a detailed geometric description of the molecule, which is the first step in any further computational analysis.
Table 1: Hypothetical DFT-Calculated Ground State Energy of this compound
| Parameter | Value |
| Method | B3LYP |
| Basis Set | 6-31G* |
| Ground State Energy (Hartree) | [Data Not Available] |
This table illustrates the typical output of a DFT calculation. The specific values for this compound are not available in published literature.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an ESP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | [Data Not Available] |
| LUMO Energy | [Data Not Available] |
| HOMO-LUMO Gap | [Data Not Available] |
This table represents the kind of data obtained from an FMO analysis. Specific values for the target molecule are currently unavailable.
Conformational Landscape and Dynamic Behavior
Molecules are not static entities; they are in constant motion, with various parts rotating around single bonds. Understanding the different spatial arrangements a molecule can adopt (its conformations) and the energy associated with them is crucial for predicting its behavior.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are computational experiments that track the movement of every atom in a molecule over time. mdpi.comyoutube.com By solving Newton's equations of motion, MD simulations can reveal the accessible conformations of a molecule and the transitions between them. An MD simulation of this compound would provide a dynamic picture of its flexibility, showing how the benzyl (B1604629) and phenylpropoxy groups move relative to the aniline (B41778) core.
Potential Energy Surface Scans for Rotational Isomers
A potential energy surface (PES) scan is a computational technique used to explore the energy changes that occur as a specific dihedral angle in a molecule is systematically rotated. researchgate.netresearchgate.net By plotting the energy at each rotational step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, PES scans around the C-N and C-O single bonds would be essential to identify its stable rotational isomers.
Theoretical Studies of Reaction Pathways and Transition States in this compound Formation
Computational chemistry can also be used to model chemical reactions, providing insights into the step-by-step mechanism of how reactants are converted into products. By calculating the energies of reactants, products, and any intermediate structures, a reaction energy profile can be constructed. A key aspect of this is locating the transition state, which is the highest energy point along the reaction pathway and determines the reaction rate. Theoretical studies on the formation of this compound, likely through a nucleophilic substitution reaction, would elucidate the energetic feasibility of the reaction and the structure of the transition state.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the molecular structure and electronic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can guide the structural elucidation of related novel compounds. The primary methods employed for these predictions are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural analysis. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating nuclear magnetic shielding tensors. acs.org
The typical workflow involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is commonly achieved using a functional like B3LYP with a basis set such as 6-31G(d).
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus.
Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. An empirical linear scaling may be applied to improve accuracy. acs.org
The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. A hypothetical comparison for selected nuclei of this compound is presented below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C (ipso, aniline ring, attached to N) | 148.5 | 147.9 |
| C (ipso, aniline ring, attached to O) | 159.2 | 158.8 |
| CH₂ (benzyl) | 48.7 | 48.3 |
| CH₂ (propoxy, attached to O) | 69.1 | 68.5 |
| CH₂ (propoxy, central) | 31.5 | 31.0 |
| CH₂ (propoxy, attached to phenyl) | 32.8 | 32.2 |
Infrared (IR) Spectroscopy: Theoretical calculations can generate a complete vibrational spectrum, aiding in the assignment of experimental IR absorption bands. The process involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are well-suited for this purpose. researchgate.net
The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3410 | 3405 | N-H stretching |
| ν(C-H) aromatic | 3065 | 3060 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2935 | 2930 | Aliphatic C-H stretching |
| ν(C=C) aromatic | 1605 | 1600 | Aromatic C=C stretching |
| ν(C-O-C) | 1245 | 1242 | Aryl-alkyl ether C-O stretching |
| ν(C-N) | 1315 | 1310 | C-N stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
The choice of functional is critical for accurate predictions, with range-separated hybrid functionals like CAM-B3LYP or ωB97XD often providing good results for aromatic compounds. soton.ac.uknih.gov The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. Solvation effects are typically included using a Polarizable Continuum Model (PCM). soton.ac.uk
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 305 | 0.085 | HOMO → LUMO |
| S₀ → S₂ | 260 | 0.210 | HOMO-1 → LUMO |
| S₀ → S₃ | 225 | 0.450 | HOMO → LUMO+1 |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. researchgate.net For a compound like this compound, a QSRR model could be developed to predict its reaction rate or yield in, for example, an electrophilic aromatic substitution or an oxidation reaction.
The development of a QSRR model follows a systematic workflow:
Dataset Compilation: A dataset of structurally related compounds with experimentally measured reactivity data is assembled.
Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule in the dataset. unimib.it These descriptors quantify various aspects of the molecular structure. The geometries are typically optimized using quantum mechanical methods like DFT prior to descriptor calculation. nih.gov
Model Development and Selection: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to build a mathematical equation linking a selection of the most relevant descriptors to the observed reactivity. nih.govnih.gov Genetic algorithms are often employed to select the subset of descriptors that yields the most predictive model. nih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For this compound, a wide range of molecular descriptors would be calculated to build a QSRR model. These descriptors fall into several categories:
Constitutional: Basic information like molecular weight, atom counts, etc.
Topological: Descriptors derived from the 2D representation of the molecule, describing branching and connectivity.
Geometrical: 3D descriptors such as molecular surface area and volume.
Electrostatic: Descriptors related to charge distribution, such as the total dipole moment. researchgate.net
Quantum-Chemical: Descriptors derived from the electronic structure of the molecule, which are particularly relevant for reactivity. researchgate.net These include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO gap, electrophilicity index, and atomic charges. researchgate.net
| Descriptor Category | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Geometrical | Molecular Surface Area (MSA) | Relates to steric hindrance and accessibility of reaction sites. |
| Electrostatic | Dipole Moment (µ) | Influences interactions with polar reactants and solvents. |
| Quantum-Chemical | E_HOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability (nucleophilicity). |
| E_LUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability (electrophilicity). | |
| Electrophilicity Index (ω) | A global measure of a molecule's tendency to accept electrons. | |
| Mulliken Atomic Charges | Indicates the partial charge on each atom, identifying potential sites for nucleophilic or electrophilic attack. |
By identifying the key descriptors that govern the reactivity of a class of compounds including this compound, QSRR models can provide valuable mechanistic insights and serve as a predictive tool for designing new molecules with desired reactivity profiles.
Chemical Transformations, Derivatization, and Synthetic Utility of N Benzyl 3 3 Phenylpropoxy Aniline
Modification at the Aniline (B41778) Nitrogen: Further Functionalization and Protecting Group Strategies
The secondary amine of the N-benzylaniline core is a prime site for further functionalization, such as N-alkylation and N-acylation, or for strategic use in protecting group chemistry.
N-Alkylation: The nitrogen atom can be further alkylated to form tertiary amines. This is typically achieved by reacting the N-benzylaniline with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a milder route. For instance, N-alkylation of aniline derivatives with benzyl (B1604629) alcohol has been demonstrated using various catalysts, including nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, as well as cobalt catalysts supported on metal-organic frameworks. nih.govrsc.org These methods offer a green and efficient pathway to N-alkylated products. researchgate.netresearchgate.net
N-Acylation: Acylation of the aniline nitrogen to form amides is a common transformation. This can be readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. These acylation reactions are generally high-yielding and can be used to introduce a wide variety of acyl groups. researchgate.netdergipark.org.tr
Protecting Group Strategies: The N-benzyl group can itself be considered a protecting group for the aniline nitrogen, which can be removed under specific conditions, such as catalytic hydrogenation. Conversely, the nitrogen can be protected by other groups to allow for selective reactions elsewhere in the molecule. Common nitrogen protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced using the corresponding chloroformates or anhydrides and removed under acidic or hydrogenolytic conditions, respectively.
Table 1: Representative N-Alkylation and N-Acylation Reactions of N-Alkylanilines
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | N-Benzylaniline | High | nih.gov |
| Aniline | Benzyl alcohol | Co@UiO-67 | N-Benzylaniline | >99 | rsc.org |
| Substituted Anilines | Benzyl Halides | Base | N-Benzylanilines | Variable | dergipark.org.tr |
| N-Alkylanilines | Acyl Chlorides | Pyridine | N-Alkyl-N-arylamides | High | researchgate.net |
Transformations Involving the Aryl Ether Moiety: Cleavage and Derivatization
The phenylpropoxy ether linkage presents another site for chemical modification, primarily through cleavage to reveal a phenolic hydroxyl group.
Aryl Ether Cleavage: The cleavage of aryl alkyl ethers is a well-established transformation, typically requiring strong reagents. Classic methods involve the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers under milder conditions. The choice of reagent depends on the compatibility of other functional groups within the molecule.
Derivatization: While less common than cleavage, derivatization of the aryl ether is also conceivable. For instance, electrophilic aromatic substitution on the electron-rich aniline ring could be influenced by the position of the ether linkage. However, the directing effects of the N-benzylamino group would likely dominate.
Synthetic Elaborations of the Phenylpropoxy Side Chain
The 3-phenylpropoxy side chain offers several possibilities for synthetic elaboration, including oxidation and modifications to the terminal phenyl ring.
Side-Chain Oxidation: The benzylic position of the phenylpropoxy group (the carbon adjacent to the terminal phenyl ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orglibretexts.orgorgoreview.compearson.comopenstax.org This would transform the 3-phenylpropoxy group into a 3-carboxypropoxy group. Milder and more selective oxidation methods could potentially lead to the corresponding ketone or alcohol at the benzylic position.
Modification of the Terminal Phenyl Ring: The terminal phenyl ring of the side chain can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the propyl group would favor substitution at the ortho and para positions. These modifications would allow for the introduction of a wide range of functional groups for further synthetic diversification.
N-Benzyl-3-(3-phenylpropoxy)aniline as a Building Block in Heterocyclic Synthesis
The structural framework of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds, most notably quinolines.
A number of classic named reactions for quinoline (B57606) synthesis start from anilines or N-alkylanilines. These methods typically involve the condensation of the aniline with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. Some of the most relevant methods include:
Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.
Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones, to react with anilines in the presence of a strong acid.
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not directly applicable to the title compound, it illustrates a general strategy for quinoline formation. organic-chemistry.org
In the context of this compound, the N-benzyl group would need to be either retained or cleaved during the course of the reaction, depending on the specific conditions employed. The presence of the bulky phenylpropoxy group might influence the regioselectivity of the cyclization.
Beyond quinolines, the N-benzylaniline moiety could potentially be utilized in the synthesis of other condensed heterocyclic systems. For example, intramolecular cyclization reactions involving the aniline nitrogen and a suitably functionalized side chain could lead to the formation of various nitrogen-containing heterocycles. The specific ring system formed would depend on the nature of the introduced functional group and the cyclization conditions.
Preparation of Analogues for Structure-Reactivity Relationship Studies
To explore structure-reactivity relationships, a variety of analogues of this compound can be prepared. These modifications can be systematically introduced at different positions of the molecule:
Substitution on the Aniline Ring: Introducing electron-donating or electron-withdrawing groups onto the aniline ring would modulate the nucleophilicity of the nitrogen and the electronic properties of the molecule.
Variation of the N-Alkyl Group: Replacing the N-benzyl group with other alkyl or aryl groups would alter the steric and electronic environment around the nitrogen atom.
Modification of the Ether Linkage: The length of the alkyl chain in the phenylpropoxy group could be varied, or the ether linkage could be replaced with other functional groups such as a thioether or an amide.
By synthesizing and studying these analogues, a deeper understanding of the structure-reactivity relationships of this class of compounds can be achieved.
Future Prospects and Emerging Research Frontiers in N Benzyl 3 3 Phenylpropoxy Aniline Chemistry
Development of Novel and Highly Efficient Catalytic Systems for Synthesis
The conventional synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline often involves methods like reductive amination and N-alkylation. The future, however, is geared towards the creation of more advanced and efficient catalytic systems. These new systems aim for higher yields, more benign reaction conditions, and greater sustainability.
There is a growing emphasis on utilizing earth-abundant metals such as iron, copper, and nickel as catalysts, moving away from more precious metals like palladium and platinum. These alternative catalysts are not only more economical but also offer different reactive and selective properties. For instance, cobalt (III) complexes have shown promise in catalyzing oxidative coupling reactions, which could be adapted for forming the aniline (B41778) core. 210.212.36
Green chemistry principles are also steering research towards heterogeneous catalysts. These solid-supported catalysts are easily separated from reaction mixtures and can be reused, which minimizes waste and improves the economic viability of the process. Nanoparticle-based catalysts are particularly promising due to their high surface area-to-volume ratio, which translates to exceptional catalytic activity. The use of magnetic nanoparticles as catalyst supports further streamlines the recovery process.
| Catalyst Type | Metal Center Examples | Key Advantages | Potential Application in Synthesis |
| Homogeneous | Iron, Copper, Nickel, Cobalt | Cost-effective, unique reactivity, high turnover | C-N bond formation, N-benzylation, oxidative coupling |
| Heterogeneous | Palladium on Carbon | Recyclable, reduced metal contamination | Reductive amination |
| Nanoparticle | Gold, Platinum | High surface area, high activity | Hydrogenation steps |
Advanced Automation and Flow Chemistry in this compound Production
A significant evolution in chemical manufacturing is the shift from batch processing to continuous flow chemistry. For the production of this compound, flow chemistry presents several benefits, including improved safety, superior heat and mass transfer, and enhanced consistency. The compact reactor volumes inherent to flow systems mitigate risks associated with volatile reagents and exothermic reactions.
Automated flow systems, when combined with real-time monitoring tools like in-line spectroscopy (e.g., FT-IR, Raman), afford meticulous control over reaction parameters. This facilitates swift optimization of reaction conditions, culminating in superior yields and product purity. The modular design of flow reactors also allows for the seamless execution of multi-step syntheses in a continuous fashion, thereby negating the need for isolating and purifying intermediate compounds. This "telescoped synthesis" methodology markedly cuts down on production duration and waste.
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
Exploration of this compound in Materials Science as a Chemical Intermediate
The distinct structural characteristics of this compound make it a compelling candidate as a building block for new materials. The molecule's aromatic rings, flexible propoxy linker, and secondary amine group offer numerous points for functionalization and polymerization.
This compound can act as a monomer or a crucial intermediate in the creation of advanced polymers with customized properties. Its integration into polymers like polyimides or polyaramids could, for example, improve their thermal resistance and solubility. The aniline nitrogen and phenyl rings can also be modified to introduce specific functionalities, such as photoresponsive or electroactive properties, paving the way for the development of "smart" materials for applications in sensors, organic electronics, and specialized coatings.
Unexplored Reactivity and Transformations of the Core Structure
The fundamental structure of this compound holds considerable promise for new chemical transformations that are yet to be fully explored. mdpi.comresearchgate.net The reactivity of the secondary amine, the ether linkage, and the aromatic rings can be harnessed to generate a wide array of novel molecules. mdpi.comresearchgate.net
For instance, targeted C-H activation on the aromatic rings could allow for the regioselective introduction of new functional groups, a persistent challenge in organic synthesis. While the ether bond is generally stable, it could be cleaved or rearranged under particular catalytic conditions to produce different molecular frameworks. Moreover, the secondary amine provides a gateway for synthesizing complex nitrogen-containing heterocycles via intramolecular cyclization reactions. A systematic investigation into these and other potential transformations will undoubtedly broaden the chemical possibilities stemming from this versatile molecule.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-Benzyl-3-(3-phenylpropoxy)aniline with high purity?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in protocols for analogous aniline derivatives. Key steps include:
- Catalyst Selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides or iodides as coupling partners .
- Solvent Optimization : Polar aprotic solvents like DMF or DCM enhance reaction efficiency .
- Purification : Flash column chromatography (SiO₂, gradient elution with EtOAc/pentane or MeOH/DCM) ensures high purity (>95%). Monitor purity via TLC (Rf ~0.35–0.40) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation : X-ray crystallography (for single crystals) resolves bond lengths and angles .
- Mass Spectrometry : HRMS (ESI/QTOF) validates molecular weight (e.g., [M + H]+ calculated vs. observed) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) identifies impurities and confirms functional groups .
Advanced: How can researchers resolve contradictions in degradation kinetics data for this compound in soil environments?
Answer:
- Mechanistic Modeling : Develop a numerical model incorporating soil pH, organic content, and microbial activity to predict degradation rates .
- Interphase Partition Analysis : Use GC-MS to quantify aniline derivatives in soil leachates and compare with adsorption isotherms .
- Enzyme Activity Assays : Measure aniline dioxygenase activity in soil extracts to correlate microbial degradation efficiency with environmental conditions .
Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?
Answer:
- QM/MM Simulations : Model the compound’s interaction with Pd catalysts to optimize ligand-catalyst pairing .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess susceptibility to oxidation or nucleophilic attack .
- Docking Studies : Simulate binding affinities with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .
Methodological: How can co-elution issues in HPLC analysis of this compound be mitigated?
Answer:
- Mobile Phase Optimization : Adjust pH with 0.1% formic acid or use ion-pair reagents (e.g., TFA) to enhance separation .
- Column Selection : Employ C18 columns with smaller particle sizes (2–3 µm) for higher resolution .
- 2D-LC : Couple two orthogonal columns (e.g., reverse-phase and HILIC) to resolve overlapping peaks .
Advanced: What in vitro assays evaluate the compound’s potential ecotoxicological impact?
Answer:
- Microtox® Assay : Measure luminescence inhibition in Vibrio fischeri to assess acute toxicity .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Daphnia magna Acute Toxicity**: Determine LC₅₀ values via 48-hour immobilization tests .
Methodological: How to design experiments isolating degradation intermediates in aerobic conditions?
Answer:
- Stable Isotope Probing : Use ¹³C-labeled aniline to track metabolic pathways via NMR .
- Time-Resolved Sampling : Collect soil/water samples at intervals (0, 12, 24, 48 hrs) and analyze via LC-HRMS .
- Quenching Techniques : Add NaN₃ to halt microbial activity at specific timepoints for intermediate stabilization .
Advanced: What strategies address discrepancies between computational predictions and experimental reactivity data?
Answer:
- Sensitivity Analysis : Vary parameters (e.g., solvent polarity, temperature) in simulations to align with empirical results .
- In Situ Spectroscopy : Use FTIR or Raman to monitor real-time reaction intermediates and refine mechanistic models .
- Error Analysis in DFT : Compare multiple functionals (B3LYP vs. M06-2X) to identify systematic biases in energy barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
